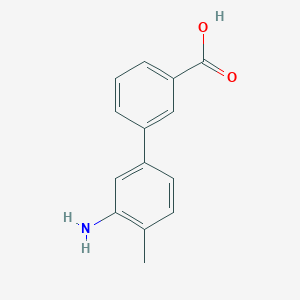

3-(3-Amino-4-methylphenyl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-(3-Amino-4-methylphenyl)benzoic acid involves the selective acylation of 4-methylbenzene-1,3-diamine (also known as 2 ) with benzoic anhydride (also known as 3 ). This process yields the desired compound. Notably, due to the distinct chemical environments of the two amine groups in 2 , parallel monoacylation by-products and consecutive diacylation by-products coexist, making the selective monoacylation process relatively intricate .

Additionally, a continuous flow microreactor system has been developed for the synthesis of This compound . This system allows for efficient production, and intrinsic reaction kinetics parameters have been determined .

Molecular Structure Analysis

The molecular formula of This compound is C~8~H~9~NO~2~ . Its structure consists of a benzene ring with an amino group (NH~2~) and a methyl group (CH~3~) attached at specific positions . The compound’s IUPAC name is 3-amino-4-methylamino-benzoic acid .

Chemical Reactions Analysis

The primary synthetic route involves acylation reactions, leading to the formation of This compound . The kinetic model for this process accounts for selectivity and conversion, aligning well with experimental results .

Physical And Chemical Properties Analysis

Scientific Research Applications

OLED Applications

3-(3-Amino-4-methylphenyl)benzoic acid has been studied for its potential application in Organic Light Emitting Diodes (OLEDs). Havare et al. (2011) synthesized a molecule, 4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA), to facilitate hole-injection in OLEDs. They applied MPPBA to form a self-assembled monolayer on indium tin oxide (ITO) anode, aligning the energy level at the interface between the organic semiconductor material and the inorganic anode. This modification showed enhanced diode current and lower turn-on voltages in OLED devices compared to devices with bare ITO substrates (Havare et al., 2011).

Raman Spectroscopic Investigation

Kurt et al. (2011) synthesized 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid and investigated its molecular vibrations using infrared and Raman spectroscopies. They applied density functional theory (DFT) calculations to analyze the molecule's geometric structure and energy. This study is significant for understanding the molecular properties of materials used in OLEDs and similar applications (Kurt et al., 2011).

Electrical Properties in Organic Diodes

Investigation of the electrical parameters of organic diodes modified with 4-[(3-Methylphenyl)(phenyl)amino]benzoic acid was conducted by Havare et al. (2016). They formed a self-assembled monolayer of this compound on different electrodes and studied its effect on the electrical parameters of hole-only organic devices. This research contributes to the understanding of how modifications at the molecular level can improve the performance of organic electronic devices (Havare et al., 2016).

properties

IUPAC Name |

3-(3-amino-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRGMDIDJFJVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)

![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)

![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)